molecular formula C7H14O3S B1448724 2-(1-Methanesulfonylcyclopropyl)propan-2-ol CAS No. 1803598-00-6

2-(1-Methanesulfonylcyclopropyl)propan-2-ol

Cat. No. B1448724
CAS RN: 1803598-00-6
M. Wt: 178.25 g/mol
InChI Key: VLLDZBJCHOTBQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Methanesulfonylcyclopropyl)propan-2-ol (MSCP) is an organosulfur compound with a cyclopropyl ring and a methanesulfonyl group. It is a colorless liquid with a strong odor and is soluble in water. MSCP has a wide range of applications in scientific research, including synthesis, biochemical and physiological effects, and laboratory experiments.

Scientific Research Applications

Synthesis and Application in Material Science

The compound 2-(1-Methanesulfonylcyclopropyl)propan-2-ol and related derivatives have been investigated for their potential applications in material science and chemical synthesis. For instance, one study focused on the synthesis and crystal structure of a related compound, which could predict its application in fluoro-containing materials. The presence of alcoholic and phenolic hydroxyl groups suggests potential utility in the synthesis of organic fluoro-containing polymers due to their ease of deprotonation (Shi-Juan Li, Daniel Y. Shen, Chao-Zhi Zhang, 2015).

Chemical Synthesis and Reactions

In chemical synthesis, derivatives of this compound have been utilized in various reactions. For example, a method for the safe and practical sulfonylation of 2-alkynyl and 2-alkenyl alcohols using methanesulfonyl chloride has been developed, showcasing the compound's utility in organic synthesis and the potential for large-scale applications without producing explosive by-products (Y. Tanabe et al., 1995).

Enzymatic and Microbial Applications

Research into the metabolic pathways involving methanesulfonyl derivatives has highlighted their role in enzymatic systems, such as in the methyl coenzyme M reductase system of Methanobacterium thermoautotrophicum. These studies provide insight into the biochemical utilization of sulfonate derivatives in microbial metabolism and methane biosynthesis (R. Gunsalus, J. A. Romesser, R. Wolfe, 1978).

Liquid Crystal and Phase Behavior Studies

The thermotropic liquid crystal properties of various alkylammonium alkanesulfonates have been explored, with findings indicating that methanesulfonates form smectic A phases under certain conditions. This research contributes to the understanding of phase behavior in liquid crystals and the design of new materials with specific optical and electronic properties (Y. Matsunaga, K. Nishida, 1988).

properties

IUPAC Name

2-(1-methylsulfonylcyclopropyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3S/c1-6(2,8)7(4-5-7)11(3,9)10/h8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLLDZBJCHOTBQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1(CC1)S(=O)(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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